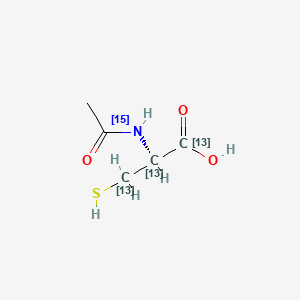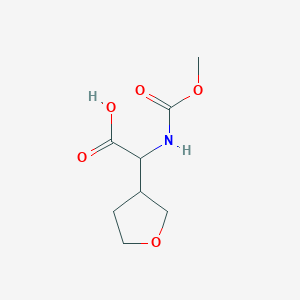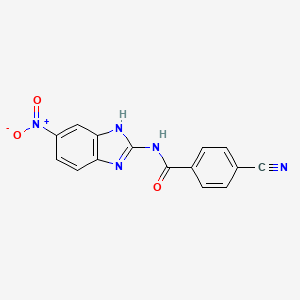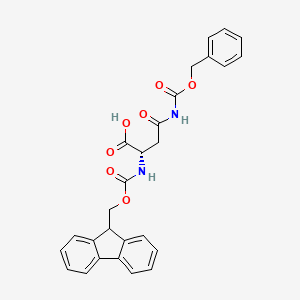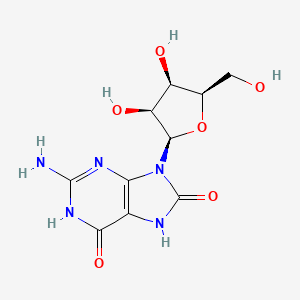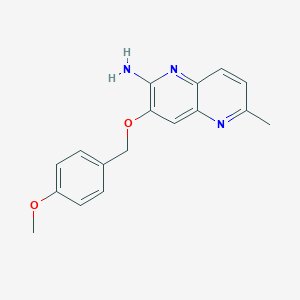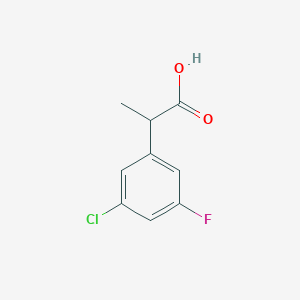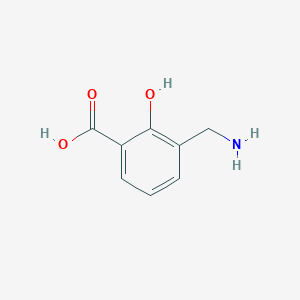
3-(Aminomethyl)-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-2-hydroxybenzoic acid is an organic compound with a unique structure that includes both an amino group and a hydroxyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzoic acid with formaldehyde and ammonia under controlled conditions. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the aminomethyl group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. Techniques such as refluxing in hydrocarbon solvents like toluene or hexane are commonly employed to achieve the desired results .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminomethyl)benzeneboronic acid: Similar in structure but contains a boronic acid group instead of a hydroxyl group.
2-Hydroxybenzoic acid: Lacks the aminomethyl group but shares the hydroxyl group on the benzene ring.
Aminocaproic acid: Contains an amino group but differs in the overall structure and functional groups.
Uniqueness
3-(Aminomethyl)-2-hydroxybenzoic acid is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H9NO3 |
|---|---|
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
3-(aminomethyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C8H9NO3/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,10H,4,9H2,(H,11,12) |
InChI-Schlüssel |
ISHCLJXLZBYODT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Aminobicyclo[3.2.2]nonan-1-yl)methanol](/img/structure/B12945532.png)
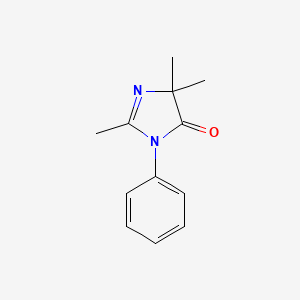
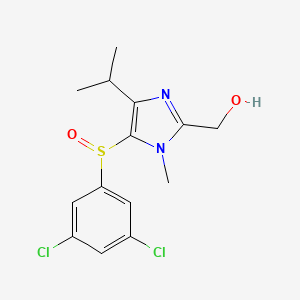
![(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12945547.png)

